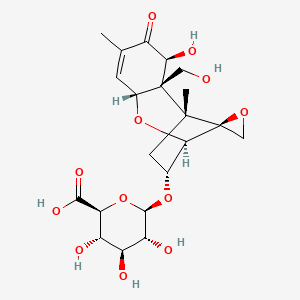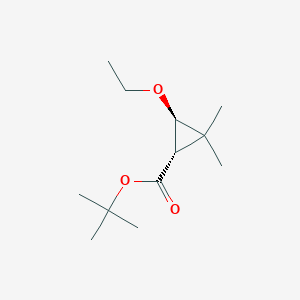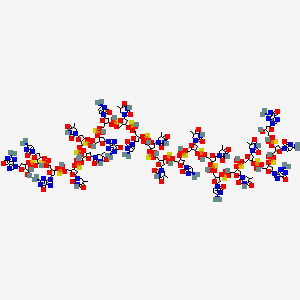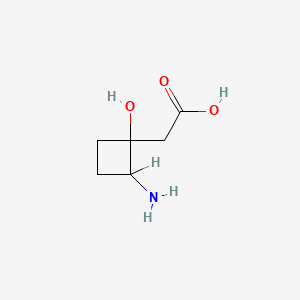
D-Fructose-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
D-Fructose-1-13C can be synthesized through enzymatic methods from glucose by converting [1-13C]-D-glucose into D-fructose, utilizing specific enzymes that facilitate this transformation. This process has been applied for the specific production of [1-13C]D-fructose-6-phosphate, demonstrating the feasibility of producing carbon-13 labeled fructose derivatives for research purposes (Yanase et al., 1992).
Molecular Structure Analysis
The molecular structure of this compound, similar to its unlabeled counterpart, exhibits a pyranose form in its free state, which is conformationally locked due to a network of intramolecular hydrogen bonds and stabilization effects. This structure contrasts with the furanose form observed in biochemically relevant polysaccharides like sucrose. Advanced spectroscopy has revealed that free D-fructose adopts a single dominant β-pyranose structure, highlighting its conformational stability and the importance of intramolecular hydrogen bonding (Cocinero et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including the Maillard reaction, where it reacts with amino acids to form specific Maillard products. These reactions are critical for understanding the biochemical pathways and formation of advanced glycation end-products. Studies have shown that ketoses like D-fructose react via ketimines to form Heyns compounds, which undergo transformations parallel to Amadori rearrangement products (Rewicki et al., 2005).
Applications De Recherche Scientifique
Analyse du Flux Métabolique
D-Fructose-1-13C peut être utilisé dans l'analyse du flux métabolique 13C (13C-MFA), un outil puissant pour quantifier l'activité des voies métaboliques in vivo dans différents systèmes biologiques {svg_1}. Cette technologie joue un rôle crucial dans la compréhension du métabolisme intracellulaire et la révélation des mécanismes physiopathologiques {svg_2}.
Caractérisation Biochimique
this compound peut être utilisé dans la caractérisation biochimique de diverses enzymes et voies métaboliques {svg_3}. En suivant l'isotope 13C, les chercheurs peuvent obtenir des informations sur la fonction et le comportement de ces molécules biologiques {svg_4}.
Mutagénèse Guidée par la Structure
Dans les études de mutagénèse guidée par la structure, this compound peut être utilisé pour étudier les effets de mutations spécifiques sur le traitement métabolique du fructose {svg_5}. Le label 13C permet un suivi précis du composé à travers différentes voies métaboliques {svg_6}.
Études d'Absorption des Nutriments
this compound peut être utilisé dans des études d'absorption des nutriments pour comprendre comment les cellules ou les organismes absorbent et métabolisent le fructose {svg_7}. Le label 13C peut être détecté et quantifié, fournissant des données précieuses sur l'utilisation des nutriments {svg_8}.
Études du Métabolisme des Médicaments
Dans les études du métabolisme des médicaments, this compound peut être utilisé pour étudier l'impact de divers médicaments sur le métabolisme du fructose {svg_9}. Cela peut fournir des informations importantes sur les effets secondaires potentiels et l'efficacité de divers produits pharmaceutiques {svg_10}.
Recherche sur les Maladies
this compound peut être utilisé dans la recherche sur les maladies, en particulier dans les maladies liées au métabolisme, telles que le diabète {svg_11}. En étudiant comment le fructose marqué est traité dans les cellules malades par rapport aux cellules saines, les chercheurs peuvent obtenir des informations sur les mécanismes de la maladie {svg_12}.
Mécanisme D'action
Target of Action
D-Fructose-1-13C, a variant of D-Fructose, is a naturally occurring monosaccharide found in many plants . It primarily targets enzymes involved in carbohydrate metabolism, such as fructokinase and hexokinase . These enzymes play a crucial role in the phosphorylation of D-Fructose, which is the first step in its metabolism.
Mode of Action
This compound interacts with its targets by being a substrate for the enzymes fructokinase and hexokinase . The compound is phosphorylated by these enzymes, which is a crucial step in its metabolism. This phosphorylation results in the formation of fructose-6-phosphate, a key intermediate in glycolysis and gluconeogenesis.
Biochemical Pathways
This compound is involved in several biochemical pathways. It is primarily metabolized through the glycolytic pathway, where it is converted to fructose-6-phosphate . This compound can then enter the glycolytic pathway, leading to the production of ATP, or it can enter the gluconeogenesis pathway, leading to the production of glucose . Additionally, this compound can also enter the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of D-Fructose. It is rapidly absorbed in the digestive tract and distributed throughout the body . Metabolism primarily occurs in the liver, where it is phosphorylated and enters various metabolic pathways . Excretion is primarily through respiration as CO2, but some may also be excreted in the urine .
Result of Action
The action of this compound leads to several molecular and cellular effects. Its metabolism produces energy in the form of ATP, which is essential for various cellular processes . Additionally, its conversion to glucose can help maintain blood glucose levels . Furthermore, its involvement in the pentose phosphate pathway contributes to the production of NADPH, which is crucial for various biosynthetic reactions, and ribose-5-phosphate, which is a precursor for the synthesis of nucleotides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other sugars, such as glucose, can affect its metabolism. Studies have shown that the presence of glucose can suppress the metabolism of this compound, leading to changes in the distribution of metabolic fluxes . Additionally, factors such as pH and temperature can also affect the stability and activity of the enzymes involved in its metabolism .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of D-Fructose-1-13C can be achieved through the conversion of glucose-6-phosphate to fructose-6-phosphate, followed by the isomerization of fructose-6-phosphate to D-Fructose-1-13C.", "Starting Materials": [ "Glucose-6-phosphate", "13C-labeled sodium bicarbonate", "MgCl2", "ATP", "H2O", "Enzyme Aldolase", "Enzyme Triosephosphate isomerase" ], "Reaction": [ "Glucose-6-phosphate is reacted with MgCl2 and ATP to form fructose-6-phosphate", "Fructose-6-phosphate is isomerized to D-Fructose-1-13C using enzyme Aldolase", "D-Fructose-1-13C is further isomerized to D-Fructose-6-13C using enzyme Triosephosphate isomerase" ] } | |
Numéro CAS |
108311-21-3 |
Formule moléculaire |
C₅¹³CH₁₂O₆ |
Poids moléculaire |
181.15 |
Synonymes |
Advantose FS 95-1-13C; D-(-)-Fructose-1-13C; D-(-)-Levulose-1-13C; D-Arabino-2-hexulose-1-13C; Fructose-1-13C; Fruit Sugar-1-13C; Fujifructo L 95-1-13C; Furucton-1-13C; Hi-Fructo 970-1-13C; Krystar-1-13C; Krystar 300-1-13C; Levulose-1-13C; Nevulose-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)

